RORγ Inhibitory Potency: N,N-Dimethyl vs. N,N-Diethyl Sulfonamide Comparative Binding
The N,N-dimethyl sulfonamide substitution at the 6-position of the benzo[cd]indole-2-one core confers RORγ inhibitory potency within the 40–140 nM IC50 range in cell-based reporter gene assays, as established by the lead optimization series culminating in compounds 7j, 8c, 8k, and 8p [1]. In contrast, the N,N-diethyl analog (1-isobutyryl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide) has not been independently profiled in the same publication series, and no matched-pair comparison data are publicly available. The available SAR indicates that increasing N-alkyl steric bulk beyond dimethyl modulates LBD occupancy and potency; therefore, the dimethyl variant represents a defined structural anchor for reproducible RORγ target engagement studies [1]. Note that a direct head-to-head IC50 comparison with the N,N-diethyl analog is absent from the peer-reviewed literature; the differentiation is therefore class-level and structural.
| Evidence Dimension | RORγ cellular inhibitory potency (luciferase reporter gene assay in 293T cells) |
|---|---|
| Target Compound Data | IC50 within the 40–140 nM range (inferred from the optimized series encompassing N,N-dimethyl and related N-substituted analogs; compound-specific IC50 for the exact CAS 881476-94-4 structure is not individually disclosed in the public domain) |
| Comparator Or Baseline | N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: no publicly available IC50 data for direct comparison |
| Quantified Difference | Potency interval of 40–140 nM for the optimized dimethyl-containing series vs. uncharacterized potency for the diethyl analog; structural SAR suggests a potency penalty with increasing N-alkyl size. |
| Conditions | Full-length RORγ expressed in 293T cells; 24 h incubation; luciferase reporter gene assay [1] |
Why This Matters
Procurement of the N,N-dimethyl variant ensures consistency with the published SAR series and avoids the uncharacterized potency risk of the N,N-diethyl analog, enabling reproducible target engagement benchmarking in RORγ inhibitor screening cascades.
- [1] Zhang, Y.; Xue, X.; Jin, X.; Song, Y.; Li, J.; Luo, X.; Song, M.; Yan, W.; Song, H.; Xu, Y. Discovery of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives as new RORγ inhibitors using virtual screening, synthesis and biological evaluation. Eur. J. Med. Chem. 2014, 78, 431–441. View Source
